molecular formula C15H17N5O2S B2997845 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034330-19-1

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2997845
CAS No.: 2034330-19-1
M. Wt: 331.39
InChI Key: OQXCRMHIYCRPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that integrates several distinct functional groups, showcasing a furan, pyrazole, thiadiazole, and carboxamide. This unique structure is indicative of the compound's potential versatility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide generally involves multi-step procedures:

  • Starting Materials: : Typically, furan-3-carbaldehyde, 4-propylthiosemicarbazide, and 1-(2-bromoethyl)-1H-pyrazole are chosen as the core starting materials.

  • Step 1 Formation of Pyrazole Intermediate: : 1-(2-bromoethyl)-1H-pyrazole is synthesized by reacting 4-propylthiosemicarbazide with appropriate reagents under controlled conditions.

  • Step 2 Thiadiazole Ring Formation: : The thiadiazole ring is then constructed via a cyclization reaction that incorporates sulfur sources and is catalyzed under specific thermal conditions.

  • Step 3 Linking to Furan Group: : Finally, the furan moiety is introduced by coupling with furan-3-carbaldehyde under catalytic conditions to form the complete compound.

Industrial Production Methods

In an industrial setting, larger-scale production adheres to similar steps, but employs optimized reaction conditions and catalysts to maximize yield and purity. Continuous-flow reactors and automated synthesis platforms might be utilized to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form furan-3-ol derivatives.

  • Reduction: : The compound's pyrazole and thiadiazole rings can participate in reduction reactions to yield partially saturated intermediates.

  • Substitution: : The carboxamide group can undergo nucleophilic substitution, reacting with various nucleophiles to produce a diverse array of derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Nucleophiles: : Halides, amines, thiols.

Major Products Formed

  • From Oxidation: : Furan-3-ol derivatives.

  • From Reduction: : Reduced pyrazole-thiadiazole derivatives.

  • From Substitution: : Various amides, thioethers, and other functionalized products.

Scientific Research Applications

Chemistry

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for synthesizing more complex organic molecules.

Biology

In biological studies, its unique structure allows it to act as a probe for enzyme inhibition or as a ligand in receptor binding studies.

Medicine

Pharmacological research explores its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

Industry

The compound's stability and reactivity make it valuable in developing new materials and in agrochemical formulations.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with enzymes and receptors at a molecular level. Its carboxamide group can form hydrogen bonds with active site residues, while the thiadiazole and pyrazole rings engage in π-stacking interactions. These interactions can inhibit enzymatic activity or modulate receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Unique Aspects

The combination of furan, pyrazole, and thiadiazole rings in one molecule is uncommon, providing a versatile scaffold for further functionalization.

Similar Compounds

  • Furanylpyrazoles: : Similar in the pyrazole and furan structure but lacking the thiadiazole ring.

  • Thiadiazolecarboxamides: : Contain the thiadiazole and carboxamide groups but may not have the pyrazole or furan moieties.

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its multifaceted reactivity and potential across various fields of scientific inquiry.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-2-3-13-14(23-19-18-13)15(21)16-5-6-20-9-12(8-17-20)11-4-7-22-10-11/h4,7-10H,2-3,5-6H2,1H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXCRMHIYCRPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.